N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group, a thioether group, a pyrimidine ring, and a benzamide group . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring and a benzamide group suggests that the compound could have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the pyrimidine ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Microwave-induced Synthesis and Antimicrobial Activity
The compound of interest is part of a broader class of fluorobenzamides investigated for their potential in antimicrobial activities. For example, research by Desai, Rajpara, and Joshi (2013) in the Journal of Fluorine Chemistry outlined the synthesis of new 5-arylidene derivatives, bearing a fluorine atom, which exhibited promising antimicrobial activities against a range of bacteria and fungi. The presence of a fluorine atom was crucial for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization of Novel Aromatic Polyimides
Another study by Butt et al. (2005) in the European Polymer Journal described the synthesis and polymerization of compounds including 4,4-(aminophenyl)oxy phenyl-4-aminobenzamide, which could relate to the structural class of the compound . These synthesized polyimides showed solubility in various organic solvents and had a range of degradation temperatures, indicating their potential for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Development of Fluorescent Probes for Thiophenols Discrimination
Wang et al. (2012) in Analytical Chemistry explored the development of reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols, utilizing compounds that include structural elements similar to the compound of interest. These probes demonstrated high selectivity and sensitivity, showcasing the potential of such compounds in environmental and biological sciences for detecting toxic substances (Wang, Han, Jia, Zhou, & Deng, 2012).
Antibacterial Evaluation of Naphthalene-1,4-dione Derivatives
Ravichandiran, Premnath, and Vasanthkumar (2015) in the Frontiers of Chemical Science and Engineering synthesized a series of naphthalene-1,4-dione derivatives showing promising antibacterial properties. The study demonstrates the potential of such compounds in addressing microbial resistance and the need for new antibiotics (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures are often designed to target specific proteins or enzymes in the body. For example, the compound might be designed to bind to a specific receptor or enzyme, thereby modulating its activity .
Mode of Action
Once the compound binds to its target, it can either inhibit or enhance the activity of the target. This can lead to changes in the biochemical processes that the target is involved in .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with the target can lead to changes in the metabolic products of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can greatly affect its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on the specific biochemical changes it induces. This can range from changes in cell function to changes in the symptoms of a disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other compounds can affect how well the compound works .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFGMXKPRLOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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